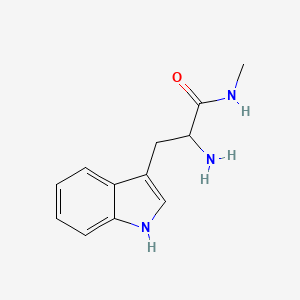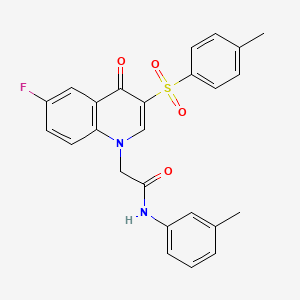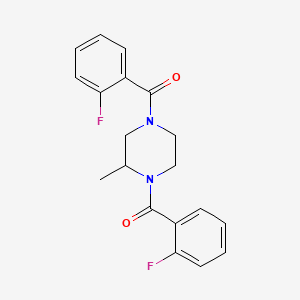
2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide” is an organic compound that belongs to the class of organic compounds known as 3-alkylindoles . It has the empirical formula C11H13N3O and a molecular weight of 203.24 .
Molecular Structure Analysis
The molecular structure of this compound includes an indole moiety that carries an alkyl chain at the 3-position . The SMILES string representation of the molecule isNC(C(N)=O)CC1=CNC2=C1C=CC=C2 . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular formula of C11H13N3O and a molecular weight of 203.24 . The InChI key for the compound isJLSKPBDKNIXMBS-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Computational Peptidology and Antifungal Tripeptides
A study by Flores-Holguín et al. (2019) delves into the computational peptidology of antifungal tripeptides, including derivatives of "2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide." This research emphasizes the molecule's role in developing new antifungal agents, utilizing conceptual density functional theory to predict molecular properties and reactivity descriptors, providing insights into drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Intramolecular Hydrogen Bonding in Polyamides
Another application is in the study of intramolecular hydrogen bonding in beta-amino acid-containing polyamides by Gung et al. (1999). This research investigates the effect of alkyl substitution on the conformation and stability of polyamides, shedding light on the structural behavior of "2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide" derivatives and their potential in polymer science (Gung, Mackay, & Zou, 1999).
Synthesis of Biobased Succinonitrile
Lammens et al. (2011) describe the synthesis of biobased succinonitrile from glutamic acid and glutamine, showcasing the precursor role of "2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide" in creating environmentally friendly materials for industrial applications, including polyamide production (Lammens, Le Nôtre, Franssen, Scott, & Sanders, 2011).
Antimalarial Pharmacophores
D’hooghe et al. (2011) focus on the synthesis of novel antimalarial pharmacophores, revealing the potential of "2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide" derivatives in generating new treatments for malaria through their antimicrobial activity and highlighting its role in medical research and drug development (D’hooghe, Kenis, Vervisch, Lategan, Smith, Chibale, & de Kimpe, 2011).
Crystal Structure Analysis
Studies on the crystal structure of "2-Amino-3-(1H-indol-3-yl)propanoic acidate" by Li et al. (2009) provide fundamental insights into the molecular geometry and interactions of this compound, contributing to our understanding of its properties and potential applications in designing more effective pharmaceuticals and materials (Li, Liang, & Tai, 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-3-(1H-indol-3-yl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-14-12(16)10(13)6-8-7-15-11-5-3-2-4-9(8)11/h2-5,7,10,15H,6,13H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTBLMQFTMPXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CNC2=CC=CC=C21)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893715.png)
![2-oxo-N-(3-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl)-1,2-dihydroquinoline-4-carboxamide](/img/structure/B2893716.png)

![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride](/img/structure/B2893723.png)


![(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B2893727.png)
![5-[(4-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2893728.png)

![2-{2-Cyano-3-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2893732.png)
![2-Methyl-4-pyrrolidin-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2893733.png)

![6-(3-Methoxypropyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2893736.png)
